
Amrubicin hydrochloride
描述
Amrubicin hydrochloride is a third-generation synthetic anthracycline used primarily in the treatment of small cell lung cancer and non-small cell lung cancer. It was first approved for use in Japan in 2002 and has since been marketed under the brand name Calsed. This compound is known for its potent anticancer properties, which are attributed to its ability to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of amrubicin hydrochloride involves multiple steps, starting from an anthracycline compound. One common starting material is ε-rhodomycinone or daunomycinone. The synthetic pathway includes a glycosylation reaction where an aglycon of amrubicin is glycosylated to produce the final product . The reaction conditions typically involve the use of reagents such as potassium cyanide, ammonium carbonate, acetic anhydride, and methanol .
Industrial Production Methods
Industrial production of this compound follows a semi-synthetic method that combines traditional chemical synthetic steps with biosynthetic steps. This method ensures high yield and purity of the final product. The process includes optical resolution, esterification, Friedel-Crafts cyclocondensation, and glycosylation .
化学反应分析
Types of Reactions
Amrubicin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of amrubicin to its active metabolite, amrubicinol.
Reduction: Reduction of the C-13 ketone group to a hydroxy group in the liver, kidney, and tumor tissue.
Substitution: Replacement of the hydroxyl group at position 9 with an amino group to enhance efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include potassium cyanide, ammonium carbonate, acetic anhydride, methanol, and hydrochloric acid. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include amrubicinol, the active metabolite of amrubicin, and various intermediate compounds used in the synthesis of this compound .
科学研究应用
Small Cell Lung Cancer (SCLC)
Amrubicin is predominantly utilized as a second- or third-line treatment for SCLC. A notable Phase II study assessed its efficacy in patients with refractory or relapsed SCLC. The study involved 21 patients and reported a partial response rate of 19%, with a disease control rate of 81% . Despite the low response rate, the high disease control rate suggests that amrubicin may still stabilize disease progression in some patients.
Key Findings from Clinical Trials:
- Efficacy: The median overall survival was reported at 288 days, while the median progression-free survival was 113 days .
- Toxicity: The treatment was associated with significant myelosuppression, including grade 3-4 neutropenia in 75% of patients and anemia in 40% .
Other Cancer Types
Amrubicin has also been investigated for its potential use in treating other malignancies such as bladder carcinoma and gastric cancer. While the primary focus remains on lung cancer, ongoing research aims to evaluate its effectiveness across a broader spectrum of cancers .
Comparative Studies
Amrubicin has been compared with other chemotherapeutic agents such as topotecan. In clinical settings, it has demonstrated comparable efficacy but with different toxicity profiles. The choice between these agents often depends on patient-specific factors and previous treatment responses .
Case Studies
Several case studies have documented the use of amrubicin in clinical practice:
- Case Study 1: A patient with relapsed SCLC treated with amrubicin showed stabilization of disease for several months, although complete remission was not achieved.
- Case Study 2: In another instance, a patient experienced severe myelosuppression but benefited from dose adjustments that allowed continued treatment without significant adverse effects.
These cases highlight the need for careful monitoring and management of side effects associated with amrubicin therapy.
Future Directions and Research
Research continues to explore the potential of amrubicin in combination therapies and novel drug delivery systems. Investigations into nanotechnology applications may enhance the efficacy and reduce toxicity associated with conventional administration methods . Furthermore, studies are being conducted to understand the pharmacogenomics of amrubicin, which could tailor treatments based on individual patient profiles.
作用机制
Amrubicin hydrochloride exerts its effects by inhibiting DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By stabilizing the DNA-topoisomerase II complex, amrubicin prevents the re-ligation portion of the ligation-religation reaction, leading to double-stranded DNA breaks and ultimately cell death . The compound is converted to its active metabolite, amrubicinol, in the liver, kidney, and tumor tissue, which further enhances its anticancer activity .
相似化合物的比较
Amrubicin hydrochloride is often compared with other anthracyclines such as doxorubicin and idarubicin. While all these compounds inhibit DNA topoisomerase II, this compound has a unique structure with an amino group at position 9, which enhances its efficacy and reduces DNA intercalation compared to doxorubicin . Additionally, this compound shows less cardiotoxicity compared to doxorubicin, making it a safer option for long-term treatment .
List of Similar Compounds
- Doxorubicin
- Idarubicin
- Daunorubicin
- Epirubicin
This compound stands out due to its unique structural modifications and improved safety profile, making it a valuable addition to the arsenal of anticancer agents .
生物活性
Amrubicin hydrochloride is a synthetic anthracycline derivative that exhibits significant antitumor activity, particularly against small cell lung cancer (SCLC). This article explores its biological activity, mechanisms of action, pharmacokinetics, clinical efficacy, and safety based on diverse research findings.
Amrubicin functions primarily through the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and transcription. The drug stabilizes the cleavable complex formed between DNA and topoisomerase II, preventing the re-ligation of DNA strands, which leads to double-stranded breaks. This mechanism results in cell cycle arrest at the G2/M phase and ultimately triggers apoptosis through the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP) .
Key Mechanisms:
- Topoisomerase II Inhibition : Stabilizes the topoisomerase II-DNA complex.
- DNA Intercalation : Forms complexes with DNA, leading to structural alterations.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress that contributes to cytotoxicity.
Pharmacokinetics
The pharmacokinetic profile of amrubicin includes its absorption, distribution, metabolism, and excretion:
- Absorption : Amrubicin is administered intravenously, with peak plasma concentrations observed shortly after dosing.
- Distribution : Moderate volume of distribution (approximately 1.4 times total body water) with notable accumulation in red blood cells.
- Metabolism : Primarily metabolized to amrubicinol via carbonyl reductase; amrubicinol exhibits 5 to 200 times greater growth inhibitory activity against tumor cells compared to amrubicin itself .
- Excretion : Mainly hepatobiliary with minimal renal excretion (2.7% to 19.6% of the dose) .
- Half-life : Approximately 20-30 hours .
Clinical Efficacy
Amrubicin has shown promising results in clinical trials for treating refractory or relapsed SCLC. A Phase II study reported a response rate of 78.8% with a median survival time of 11.3 months in previously untreated patients .
Case Study Summary
Study | Patient Population | Response Rate | Median Survival |
---|---|---|---|
Phase II Study | Extensive Stage SCLC | 78.8% | 11.3 months |
Phase I Study | SCLC with Cisplatin | 52% (sensitive) | 10.3 months |
Multicenter Trial | Relapsed SCLC | 44.8% | 11.6 months |
Safety Profile
The safety profile of amrubicin includes common adverse effects associated with anthracyclines, such as hematologic toxicities (e.g., neutropenia), as well as non-hematologic toxicities like pneumonitis . The incidence of severe adverse events was manageable, with no treatment-related deaths reported in several studies.
Notable Toxicities
- Hematologic : Grade 4 neutropenia (4+ days), febrile neutropenia.
- Non-Hematologic : Pneumonitis (10% grade 2; 5% grade 3).
属性
IUPAC Name |
(7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMLHEQFWVQAJS-IITOGVPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10911577 | |
Record name | 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10911577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110311-30-3 | |
Record name | Amrubicin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110311-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amrubicin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10911577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMRUBICIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUL6MP8FZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。